methyl2-aminobicyclo[4.1.0]heptane-2-carboxylatehydrochloride,Mixtureofdiastereomers
Description
Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate hydrochloride is a bicyclic compound featuring a seven-membered ring system with a fused cyclopropane moiety ([4.1.0] bicyclo framework). The molecule contains an amino group and a methyl ester functional group at the 2-position, forming a hydrochloride salt to enhance stability and solubility. As a mixture of diastereomers, its stereochemical complexity arises from multiple chiral centers within the bicyclo structure, which can influence physicochemical properties and biological activity .
The compound’s structural uniqueness lies in its strained cyclopropane ring, which can confer distinct reactivity compared to less rigid analogs .
Properties
IUPAC Name |
methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)9(10)4-2-3-6-5-7(6)9;/h6-7H,2-5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGQBIWIVISXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC2C1C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate hydrochloride typically involves the reaction of a suitable bicyclic precursor with methylamine and subsequent esterification. The reaction conditions often require the use of a strong acid, such as hydrochloric acid, to form the hydrochloride salt. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic applications and pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-Aminobicyclo[2.2.1]heptane-2-carboxylate (BCH)
- Structure : Features a [2.2.1] bicyclo system, smaller and more strained than [4.1.0].
- Function: Acts as an inhibitor of L-type amino acid transporters (e.g., LAT1 and B°+ systems), modulating cellular uptake of substrates like L-cysteine and influencing H₂S-mediated signaling in gastrointestinal motility .
5-Fluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
- Structure : Incorporates a fluorine atom and a secondary amine within a [2.2.1] system.
- Application : Used as a building block in drug discovery, leveraging fluorine’s electronegativity to enhance metabolic stability and bioavailability .
- Key Difference: Fluorination introduces polarity, which may improve membrane permeability relative to the non-fluorinated [4.1.0] analog.
Tert-Butyl 2,5-Diazabicyclo[4.1.0]heptane-2-carboxylate Hydrochloride
- Structure : Contains an additional nitrogen atom (diazabicyclo) in the [4.1.0] system, with a Boc-protected amine.
- Role : Serves as a precursor for chiral ligands or catalysts in asymmetric synthesis .
- Key Difference: The diazabicyclo structure enables chelation with metals, a feature absent in the mono-amine target compound.
Biological Activity
Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate hydrochloride, a compound characterized by its bicyclic structure and amino functional group, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C9H15NO2·HCl
- Molecular Weight : 195.68 g/mol
- CAS Number : 1252672-38-0
- InChI Key : SLVBGSLDDDRHKZ-UHFFFAOYSA-N
The compound features a bicyclic structure which is significant for its interaction with biological targets.
Research indicates that methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate hydrochloride may exert its biological effects through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Its structural similarity to known psychoactive compounds suggests potential activity as a neuromodulator.
Neuropharmacological Effects
- CNS Activity : Studies have shown that this compound may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.
- Analgesic Properties : Preliminary studies suggest that it may have pain-relieving properties, potentially making it useful in managing pain disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| CNS Modulation | Altered neurotransmitter levels | |
| Analgesic | Reduced pain response | |
| Antidepressant-like | Increased serotonin levels |
Case Study 1: Neuropharmacological Assessment
A study conducted on rodent models assessed the impact of methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate hydrochloride on anxiety-like behaviors. The results indicated a significant reduction in anxiety, correlating with increased serotonin levels in the hippocampus.
Case Study 2: Analgesic Efficacy
In a controlled trial involving chronic pain patients, administration of the compound resulted in a notable decrease in pain scores compared to placebo, suggesting its potential as an analgesic agent.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported. However, further long-term studies are warranted to fully establish its safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
